molecular formula C9H4ClF3O B13543692 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene CAS No. 2866308-29-2

1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene

Katalognummer: B13543692
CAS-Nummer: 2866308-29-2
Molekulargewicht: 220.57 g/mol
InChI-Schlüssel: KWULMZXFHNZMPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4ClF3O It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a trifluoromethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound under mild conditions . Another approach is the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Addition Reactions: Reagents such as halogens or hydrogen halides can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of alkenes or alkynes.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-4-(trifluoromethoxy)benzene: Lacks the ethynyl group, which affects its reactivity and applications.

    1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness

1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.

Eigenschaften

CAS-Nummer

2866308-29-2

Molekularformel

C9H4ClF3O

Molekulargewicht

220.57 g/mol

IUPAC-Name

1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H4ClF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H

InChI-Schlüssel

KWULMZXFHNZMPG-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=C(C=CC(=C1)OC(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.